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AMYL-2-METHYLBUTYRATE

Ester structure-property relationships Flavor compound volatility Fragrance ingredient selection

Amyl-2-methylbutyrate (pentyl 2-methylbutanoate; CAS 68039-26-9) is a C10 aliphatic ester with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol. This compound belongs to the fatty acid ester class and exists as a colorless clear liquid at ambient temperature with a characteristic fruity, apple-like, and tropical aroma profile.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 68039-26-9
Cat. No. B1585465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMYL-2-METHYLBUTYRATE
CAS68039-26-9
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)C(C)CC
InChIInChI=1S/C10H20O2/c1-4-6-7-8-12-10(11)9(3)5-2/h9H,4-8H2,1-3H3
InChIKeyRHNBXPIJLXBHMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amyl-2-Methylbutyrate (CAS 68039-26-9): Technical Procurement Profile and Baseline Characteristics


Amyl-2-methylbutyrate (pentyl 2-methylbutanoate; CAS 68039-26-9) is a C10 aliphatic ester with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol [1]. This compound belongs to the fatty acid ester class and exists as a colorless clear liquid at ambient temperature with a characteristic fruity, apple-like, and tropical aroma profile [2]. Its physical properties include a boiling point range of 194.00–195.00°C at 760 mmHg, a refractive index of 1.41200–1.41600 at 20°C, and a specific gravity of 0.85800–0.86400 at 25°C [2]. The compound exhibits a calculated logP of approximately 3.3–3.7, indicating moderate lipophilicity suitable for fragrance and flavor delivery systems [2]. It has been documented as a naturally occurring constituent in apple fruit, apricot fruit, pear fruit, pepper (chile pepper), mugwort, and Hyptis spicigera Lam. oil at trace levels up to 0.10% [2]. For industrial procurement purposes, amyl-2-methylbutyrate is commercially available with purity specifications ranging from 98% to 99.9% minimum, with acid value typically ≤1, making it suitable for direct formulation use [3].

Why Amyl-2-Methylbutyrate Cannot Be Casually Substituted with Other 2-Methylbutyrate Esters in Formulation


Within the 2-methylbutyrate ester family, substitution based solely on similar molecular weight or functional group identity introduces quantifiable formulation risk. The primary structural variable—the alcohol moiety—governs not only the compound's organoleptic character but also its physicochemical behavior and regulatory standing. Amyl-2-methylbutyrate (n-pentyl ester) and its branched isomer isoamyl-2-methylbutyrate (CAS 27625-35-0) differ in boiling point (194–195°C versus ~41°C at 1.5 mmHg under reduced pressure conditions), flash point (68.89°C versus 62°C), and specific gravity (0.858–0.864 versus 0.852–0.861), each affecting volatility profile and shelf stability in finished formulations [1]. Furthermore, the regulatory status diverges significantly: isoamyl-2-methylbutyrate holds FEMA GRAS designation number 3505 with an established JECFA safety evaluation, whereas amyl-2-methylbutyrate lacks a FEMA number and appears in EU regulatory databases under DG SANTE Food Flavourings number 09.679 [2][3]. This disparity directly impacts permitted use levels, geographic market access, and labeling requirements. Additionally, vapor pressure differentials—estimated at 0.413 mmHg at 25°C for amyl-2-methylbutyrate—produce distinct evaporation kinetics that cannot be compensated for by simple concentration adjustment without altering the overall fragrance or flavor release profile [1].

Amyl-2-Methylbutyrate Quantitative Evidence: Differentiating Properties Versus Closest Analogs


Linear Versus Branched Alcohol Moiety: Structural Differentiation and Physicochemical Consequence

Amyl-2-methylbutyrate (n-pentyl ester) and isoamyl-2-methylbutyrate (3-methylbutyl ester; CAS 27625-35-0) represent the primary structural divergence within C10 2-methylbutyrate esters. The linear n-pentyl chain of amyl-2-methylbutyrate yields a boiling point of 194.00–195.00°C at 760 mmHg, whereas the branched 3-methylbutyl chain of isoamyl-2-methylbutyrate produces a substantially lower boiling point of approximately 41°C at 1.5 mmHg [1]. Under equivalent reduced pressure conditions, this differential translates to significantly different volatility and evaporation rates. Specific gravity measurements show amyl-2-methylbutyrate at 0.858–0.864 at 25°C compared with isoamyl-2-methylbutyrate at 0.852–0.861, reflecting denser molecular packing in the linear analog [1][2]. Refractive index values (n20/D) are 1.412–1.416 for amyl-2-methylbutyrate versus approximately 1.413 for the isoamyl variant [1]. These physical property differences directly impact headspace concentration, fragrance substantivity on various substrates, and compatibility with different solvent systems.

Ester structure-property relationships Flavor compound volatility Fragrance ingredient selection

Regulatory Status Divergence: EU Flavoring Authorization and FEMA GRAS Differential

Amyl-2-methylbutyrate and its closest structural analog isoamyl-2-methylbutyrate occupy distinct regulatory categories that carry procurement and formulation implications. Amyl-2-methylbutyrate is listed in the EU flavoring substances database under DG SANTE Food Flavourings number 09.679, with a Council of Europe (CoE) reference number 10875 [1][2]. Critically, it lacks a FEMA GRAS number, meaning it has not undergone the formal FEMA expert panel evaluation for Generally Recognized As Safe status that its isomer has obtained. In contrast, isoamyl-2-methylbutyrate holds FEMA number 3505 and has completed JECFA safety evaluation at session 46 (1996) with a determination of 'No safety concern' [3][4]. The FEMA GRAS designation for isoamyl-2-methylbutyrate is widely referenced in the U.S. flavor industry as a benchmark for safety-in-use, while amyl-2-methylbutyrate's absence of a FEMA number may necessitate additional regulatory documentation for certain U.S. market applications. Both compounds appear in the EU FLAVIS database (isoamyl variant as 09.530) and are authorized for use in the UK under post-Brexit retained EU legislation [5].

Flavor regulatory compliance Food additive authorization Geographic market access

Natural Occurrence Profile: Botanical Source Documentation and 'Natural Identical' Qualification

Amyl-2-methylbutyrate has been analytically confirmed as a naturally occurring volatile constituent in multiple botanical matrices. Documented sources include apple fruit (Malus domestica), apricot fruit (Prunus armeniaca), pear fruit (Pyrus communis), pepper (Capsicum annuum), mugwort (Artemisia spp.), and Hyptis spicigera Lam. essential oil at concentrations ranging from trace levels to 0.10% [1][2]. In Artemisia annua (sweet wormwood), cultivar-specific quantitative analysis revealed pentyl 2-methylbutyrate at 0.2% of essential oil composition in accession Suraksha versus less than 0.05% in cultivar Jeevanraksha, demonstrating natural concentration variation dependent on botanical variety and cultivation conditions . This documented natural occurrence profile substantiates the compound's classification as a 'natural identical' flavoring substance, distinguishing it from purely synthetic alternatives that lack botanical precedent. The natural occurrence data also supports procurement decisions for formulators seeking to substantiate 'natural flavor' labeling claims where permitted by regional regulations.

Natural identical flavoring Botanical volatile profiling Clean label formulation

Organoleptic Profile Specificity: Fruity-Apple-Tropical Character and Concentration-Dependent Odor Perception

Organoleptic evaluation of amyl-2-methylbutyrate at 10.00% concentration in dipropylene glycol yields a defined odor profile characterized as fruity, apple, and tropical [1]. This descriptor pattern distinguishes it from related 2-methylbutyrate esters: 2-methylbutyl-2-methylbutyrate exhibits a sweet, fruity, berry, green, waxy, apple profile at identical 10.00% dipropylene glycol evaluation conditions , while methyl-2-methylbutyrate presents a more generic fruit-like character [2]. The amyl ester specifically delivers a tropical nuance alongside the core apple-fruity character—a sensory attribute not uniformly present across the homologous series. This nuance is commercially relevant for flavor formulations targeting tropical fruit profiles (mango, passion fruit, guava) or complex apple flavor systems where green, waxy, or berry notes would be undesirable. For fragrance applications, usage levels up to 5.0000% in fragrance concentrate have been recommended [1].

Odor characterization Flavor ingredient selection Sensory evaluation

Amyl-2-Methylbutyrate: High-Value Application Scenarios Based on Differentiated Properties


Tropical Fruit Flavor Formulations Requiring Apple-Fruity Base Without Green or Waxy Overtones

Amyl-2-methylbutyrate is optimally deployed in compounded tropical fruit flavors (mango, guava, passion fruit, papaya) where the core fruity-apple character provides structural body while the tropical nuance contributes authenticity. Unlike 2-methylbutyl-2-methylbutyrate, which introduces berry, green, and waxy notes that can distort tropical fruit profiles, amyl-2-methylbutyrate maintains a clean fruity-apple-tropical signature as characterized at 10.00% in dipropylene glycol [1]. The compound's linear alcohol moiety (n-pentyl) confers a volatility profile with boiling point of 194–195°C, suitable for applications where mid-to-base note persistence is required rather than rapid top-note evaporation [1]. Recommended usage levels for flavor applications should be optimized through sensory evaluation, with fragrance applications documented up to 5.0000% in concentrate [1].

EU-Compliant Food and Beverage Flavoring with DG SANTE Authorization Pathway

For product developers targeting the European Union market, amyl-2-methylbutyrate offers a defined regulatory pathway via DG SANTE Food Flavourings number 09.679 and CoE reference 10875 [2][3]. This established EU authorization distinguishes it from flavor compounds that lack explicit EU database listing. Formulators should note that amyl-2-methylbutyrate lacks a FEMA GRAS number, meaning U.S. market applications may require alternative regulatory substantiation, whereas the EU pathway is documented and straightforward [2]. The compound's safety profile is supported by estimated MSDI (Maximised Survey-derived Daily Intake) of 1.90 μg/capita/day in the EU [1]. This scenario is particularly relevant for multinational food and beverage companies where EU-first or EU-only product launches are prioritized.

Clean-Label and Natural-Identical Flavor Positioning Leveraging Documented Botanical Occurrence

Amyl-2-methylbutyrate's analytically confirmed presence in apple fruit, apricot fruit, pear fruit, pepper, mugwort, and Hyptis spicigera oil at concentrations up to 0.10%, and in Artemisia annua essential oil at cultivar-dependent levels of up to 0.2% [1][4], enables its classification as a 'natural identical' flavoring substance. This documented natural occurrence profile supports procurement decisions for formulators developing clean-label products where substantiation of natural occurrence is required for 'natural flavor' labeling (subject to regional regulatory definitions). The concentration data from Artemisia annua (0.2% in Suraksha accession vs <0.05% in Jeevanraksha cultivar) also provides a benchmark for natural abundance expectations .

Fragrance Formulations Requiring Controlled Volatility and Moderate Lipophilicity

Amyl-2-methylbutyrate's physicochemical profile—estimated vapor pressure of 0.413 mmHg at 25°C, logP of approximately 3.3–3.7, and boiling point of 194–195°C—positions it as a mid-volatility ester suitable for fragrance applications where controlled evaporation kinetics are desired [1]. The compound's linear n-pentyl structure yields denser molecular packing (specific gravity 0.858–0.864) than its branched isomer isoamyl-2-methylbutyrate (0.852–0.861), potentially influencing substantivity on different substrates [1][5]. Water solubility is estimated at 38.59 mg/L at 25°C, while alcohol solubility is excellent, making it compatible with standard fragrance solvent systems [1]. These combined properties make amyl-2-methylbutyrate particularly suited for fine fragrance, personal care, and home care applications where a fruity-apple-tropical mid-note with moderate persistence is formulationally advantageous.

Technical Documentation Hub

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